1-Hexanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

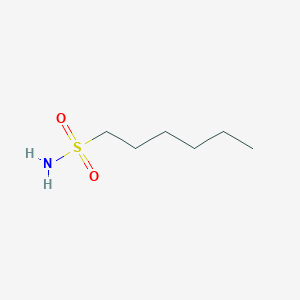

Structure

3D Structure

Properties

CAS No. |

3144-11-4 |

|---|---|

Molecular Formula |

C6H15NO2S |

Molecular Weight |

165.26 g/mol |

IUPAC Name |

hexane-1-sulfonamide |

InChI |

InChI=1S/C6H15NO2S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9) |

InChI Key |

RMSHYQAVCSUECE-UHFFFAOYSA-N |

SMILES |

CCCCCCS(=O)(=O)N |

Canonical SMILES |

CCCCCCS(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Hexanesulfonamide: Properties, Structure, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexanesulfonamide, a primary aliphatic sulfonamide, represents a fundamental scaffold in organic and medicinal chemistry. While its direct applications are not extensively documented in publicly available literature, its structure serves as a key building block and a reference compound for understanding the physicochemical and biological properties of the broader class of short-chain alkanesulfonamides. The sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutic agents, highlighting the importance of understanding the characteristics of its simpler aliphatic members.[1] This guide provides a comprehensive technical overview of this compound, detailing its known chemical properties, molecular structure, and the scientific context of its synthesis, reactivity, and potential applications based on the established roles of sulfonamides in drug discovery and development.

Physicochemical Properties of this compound

| Property | Value/Information | Source |

| CAS Number | 3144-11-4 | [2] |

| Molecular Formula | C₆H₁₅NO₂S | [2] |

| Molecular Weight | 165.25 g/mol | [2] |

| SMILES Code | CCCCCCS(=O)(N)=O | [2] |

| InChI Key | RMSHYQAVCSUECE-UHFFFAOYSA-N | [2] |

| Physical State | Presumed solid at room temperature, as is common for primary sulfonamides due to strong hydrogen bonding. | General chemical principles |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound consists of a hexyl group attached to a sulfonamide functional group. The geometry around the sulfur atom is tetrahedral, and the sulfonamide group's rigidity contributes to the crystallinity of many sulfonamides.

Predicted Spectroscopic Features

Although specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on the functional groups present.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the terminal methyl group of the hexyl chain, a series of multiplets for the methylene groups, and a broad singlet for the NH₂ protons of the sulfonamide group. The chemical shift of the NH₂ protons can be variable and is dependent on the solvent and concentration.[3]

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the hexyl chain carbons. The carbon alpha to the sulfonyl group will be the most deshielded among the aliphatic carbons.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit characteristic absorption bands for the N-H stretching of the primary sulfonamide group (typically two bands in the region of 3400-3200 cm⁻¹), strong asymmetric and symmetric S=O stretching vibrations (around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively), and C-H stretching vibrations of the alkyl chain (around 2950-2850 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 165. Fragmentation patterns would likely involve the loss of the hexyl chain and cleavage of the C-S and S-N bonds.

Synthesis and Reactivity

General Synthesis of Primary Alkanesulfonamides

The synthesis of primary alkanesulfonamides like this compound can be achieved through several established methods in organic chemistry. A common and direct approach involves the reaction of a corresponding sulfonyl chloride with ammonia.

Workflow: Synthesis of this compound from 1-Hexanesulfonyl Chloride

Sources

Introduction: Beyond Conventional Reversed-Phase Chromatography

An In-Depth Technical Guide to the Mechanism of Action of 1-Hexanesulfonamide in Chromatography

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation, identification, and quantification of chemical compounds. The versatility of reversed-phase (RP) HPLC, with its nonpolar stationary phase and polar mobile phase, has made it the default method for a vast array of applications. However, this modality encounters significant limitations when tasked with the analysis of highly polar and ionic species. Such compounds exhibit minimal retention on conventional C8 or C18 columns, often eluting at or near the void volume, which results in poor resolution and unreliable quantification.

To overcome this challenge, chromatographers employ a technique known as ion-pair chromatography. This powerful methodology modifies the chromatographic system to enhance the retention of ionic analytes. At the heart of this technique is the ion-pairing agent, a molecule that facilitates the interaction between the analyte and the stationary phase. This compound, while less common than its sulfonic acid counterpart, serves as a valuable tool in this context, particularly in specific applications where its unique properties can be leveraged. This guide provides an in-depth exploration of the mechanism of action of this compound in chromatography, offering both theoretical understanding and practical guidance for its effective implementation.

The Fundamental Challenge: Analyzing Ionic Compounds in RP-HPLC

Conventional reversed-phase chromatography relies on the principle of "like dissolves like." The nonpolar stationary phase, typically composed of silica particles bonded with alkyl chains (e.g., C18), effectively retains nonpolar analytes through hydrophobic interactions. Conversely, polar and ionic compounds have a strong affinity for the polar mobile phase and are quickly eluted from the column. This lack of retention poses a significant analytical challenge, especially in pharmaceutical and biomedical research where many drug substances and metabolites are ionic.

To address this, ion-pair chromatography introduces an additive to the mobile phase that possesses both a hydrophobic region and an ionic head group. This agent, such as this compound, dynamically alters the surface of the stationary phase, enabling the retention of otherwise unretained ionic analytes.

Core Mechanism of Action: A Dual-Interaction Model

The mechanism of action of this compound in ion-pair chromatography is a multifaceted process that involves dynamic equilibria between the ion-pairing agent, the stationary phase, and the analyte. It can be understood through a dual-interaction model:

-

Dynamic Modification of the Stationary Phase: The primary mechanism involves the adsorption of the this compound molecules onto the nonpolar stationary phase. The hydrophobic hexyl chain of the molecule interacts with the alkyl chains of the stationary phase, while the polar sulfonamide head group remains oriented towards the mobile phase. This process effectively creates a dynamic ion-exchange layer on the surface of the stationary phase, altering its polarity and creating charged sites where ionic analytes can interact.

-

Ion-Pair Formation in the Mobile Phase: Concurrently, this compound can form a neutral ion pair with an oppositely charged analyte in the mobile phase. This newly formed neutral complex is more hydrophobic than the original ionic analyte, leading to increased retention on the nonpolar stationary phase.

While both mechanisms contribute to the retention of the analyte, the dynamic modification of the stationary phase is generally considered the predominant model in modern ion-pair chromatography.

The amphiphilic nature of this compound, possessing both a water-loving (hydrophilic) head and a water-repelling (hydrophobic) tail, is key to its function.[1] In ion-pair chromatography, it is introduced into the mobile phase to facilitate the separation of ionic compounds that would otherwise be challenging to resolve.[1] The hexyl chain of the molecule interacts with the non-polar stationary phase of the HPLC column, while the charged sulfonamide group, paired with the analyte, provides the necessary retention.[1] This allows for enhanced retention and separation of polar compounds.[1]

The process can be visualized as the ion-pairing reagent acting similarly to a soap.[2] The nonpolar tail of the this compound is strongly held by the nonpolar stationary phase (like C8 or C18), leaving the charged functional group exposed to the mobile phase.[2] This creates a charged surface that can attract and retain oppositely charged analyte ions.[2]

Caption: Formation of a neutral ion pair and its interaction with the stationary phase.

Practical Considerations for Method Development

The successful implementation of ion-pair chromatography with this compound requires careful optimization of several key parameters. The concentration of the ion-pairing agent, the pH of the mobile phase, the type and concentration of the organic modifier, and the column temperature all play crucial roles in achieving the desired separation.

Concentration of this compound

The concentration of this compound directly influences the retention of the analyte. Increasing the concentration generally leads to increased retention, up to a certain point. Beyond this optimal concentration, the formation of micelles in the mobile phase can lead to a decrease in retention.

| Concentration of this compound (mM) | Retention Factor (k') of Analyte A | Retention Factor (k') of Analyte B |

| 1 | 1.2 | 1.8 |

| 5 | 3.5 | 4.2 |

| 10 | 5.8 | 6.9 |

| 20 | 5.5 | 6.5 |

Note: The data in this table is illustrative and intended to demonstrate the general trend of the effect of ion-pairing agent concentration on retention.

pH of the Mobile Phase

The pH of the mobile phase is a critical parameter as it controls the ionization state of both the analyte and any residual silanol groups on the silica-based stationary phase. For effective ion-pairing, the analyte must be in its ionized form. Therefore, the pH of the mobile phase should be adjusted to be at least 2 pH units away from the pKa of the analyte.

Organic Modifier

Acetonitrile and methanol are the most commonly used organic modifiers in reversed-phase HPLC.[3] The choice and concentration of the organic modifier will affect the elution strength of the mobile phase and can be used to fine-tune the separation.

Experimental Protocol: A Step-by-Step Guide

Developing a robust ion-pair chromatography method involves a systematic approach. The following protocol provides a general framework for method development using this compound.

-

Initial Column Selection and Equilibration:

-

Select a standard C18 or C8 column.

-

Equilibrate the column with the mobile phase containing the desired concentration of this compound for an extended period (at least 30-60 minutes) to ensure a stable baseline. This is crucial as the adsorption of the ion-pairing agent to the stationary phase is a slow process.[4]

-

-

Preparation of the Mobile Phase:

-

Prepare the aqueous component of the mobile phase containing the appropriate buffer and this compound.

-

Filter the mobile phase through a 0.45 µm filter to remove any particulate matter.

-

Degas the mobile phase to prevent the formation of air bubbles in the HPLC system.

-

-

Sample Preparation:

-

Dissolve the sample in a solvent that is compatible with the mobile phase.

-

Filter the sample to remove any insoluble material.

-

-

Method Optimization:

-

Inject the sample and monitor the chromatogram.

-

Adjust the concentration of this compound to achieve the desired retention.

-

Optimize the pH of the mobile phase to ensure complete ionization of the analyte.

-

Adjust the concentration of the organic modifier to fine-tune the separation and reduce analysis time.

-

Optimize the column temperature for improved peak shape and resolution.

-

Caption: A systematic workflow for ion-pair chromatography method development.

Applications in Drug Development and Beyond

Ion-pair chromatography with this compound is a valuable technique in various scientific fields, particularly in the pharmaceutical industry for the analysis of drug substances, counter-ions, and metabolites. It is also employed in environmental analysis for the detection of polar pollutants and in food science for the analysis of additives and contaminants. The ability to retain and separate a wide range of ionic compounds makes it an indispensable tool for complex sample analysis.

Conclusion: A Powerful Tool in the Chromatographer's Arsenal

This compound, as an ion-pairing agent, significantly extends the capabilities of reversed-phase HPLC, enabling the analysis of a broad spectrum of ionic and highly polar compounds. By understanding the underlying mechanism of action and systematically optimizing the key chromatographic parameters, researchers can develop robust and reliable methods for challenging separations. While the use of ion-pairing agents introduces additional complexity to method development, the enhanced retention and resolution they provide often outweigh these challenges, making ion-pair chromatography an invaluable technique in modern analytical science.

References

- Unlock Precise Separations: Guide to 1-Hexanesulfonic Acid Sodium Salt Hydrate in HPLC. (2026, January 24).

- Ion Pairing - Blessing or Curse? - LCGC International. (2026, February 3).

- Issues and Solutions to the Use of Ion-Pairing Reagents - Welch Materials. (2025, February 17).

- Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12).

- Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates - Shimadzu.

- US Patent for Ion-pairing chromatography. (n.d.). Google Patents.

- Separation of 1-Hexanesulfonic acid, sodium salt on Newcrom R1 HPLC column. (2018, February 16).

- 1-Hexanesulfonic acid for HPLC, = 99 2832-45-3 - Sigma-Aldrich.

- Most Common Solvents Used in HPLC Mobile Phase - Phenomenex. (2023, April 4).

- Application of liquid-liquid-liquid microextraction and high-performance liquid-chromatography for the determination of sulfonamides in water - PubMed. (2008, March 31).

- Introduction to HPLC.

Sources

Technical Guide: Solubility Profile and Handling of 1-Hexanesulfonamide (CAS 3144-11-4)

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics, physicochemical properties, and handling protocols for 1-Hexanesulfonamide (CAS 3144-11-4).[1][2]

Critical Distinction: Researchers must distinguish this compound from its perfluorinated analog, Perfluorohexanesulfonamide (PFHxSAm, CAS 41997-13-1).[1][2] While PFHxSAm is a persistent environmental contaminant (PFAS) with strict regulatory controls, This compound is a standard alkyl sulfonamide used primarily as a synthetic intermediate and pharmacophore in drug development.[1][2] This guide focuses exclusively on the non-fluorinated alkyl species (

Physicochemical Profile

Understanding the solubility of this compound requires an analysis of its amphiphilic structure, comprising a hydrophobic hexyl tail and a polar sulfonamide head group.[1][2]

| Property | Value | Mechanistic Implication |

| CAS Number | 3144-11-4 | Unique identifier for the non-fluorinated species.[1][2] |

| Molecular Formula | Hexyl chain ( | |

| Molecular Weight | 165.25 g/mol | Low MW facilitates high molar solubility in compatible solvents.[2] |

| pKa (Predicted) | ~10.9 | The |

| LogP (Predicted) | ~1.3 | Moderately lipophilic.[2] Suggests poor water solubility but good affinity for organic solvents and lipid bilayers.[2] |

| H-Bond Donors | 2 | The |

| H-Bond Acceptors | 2 | The sulfonyl oxygens ( |

Solubility Landscape

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle and the compound's amphiphilic nature. Quantitative values are predictive estimates based on homologous series (e.g., butanesulfonamide) and functional group contributions, as specific experimental data for this intermediate is sparse in open literature.[1][2]

Solvent Compatibility Table[1]

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Dipole-dipole interactions disrupt the sulfonamide crystal lattice effectively.[1][2] Best for stock solutions. |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Alcohol hydroxyls engage in H-bonding with the sulfonamide group, solvating the molecule efficiently.[1][2] |

| Aqueous (Neutral) | Water (pH 7) | Low (<1 mg/mL) | The hydrophobic hexyl chain dominates, preventing bulk dissolution despite the polar head group.[1] |

| Aqueous (Basic) | 0.1 M NaOH | High (Forms Salt) | Deprotonation of the sulfonamide nitrogen ( |

| Aqueous (Acidic) | 0.1 M HCl | Low | The sulfonamide nitrogen is not sufficiently basic to protonate; solubility remains similar to neutral water.[2] |

| Chlorinated | DCM, Chloroform | Moderate | Good solvation of the hexyl chain; moderate interaction with the polar head group.[2] |

| Non-Polar | Hexane, Heptane | Very Low | The polar sulfonamide group promotes crystal lattice stability over dissolution in non-polar media.[1][2] |

| Aromatic | Toluene | Moderate |

Mechanistic Insights & Solvation Dynamics[1][2]

The "Amphiphilic Tug-of-War"

This compound exists at the boundary of water solubility.[2] The hexyl chain drives the molecule towards lipophilicity (LogP ~1.3), causing it to aggregate in aqueous environments to minimize the entropic penalty of ordering water molecules around the hydrophobic tail.[2] Conversely, the sulfonamide moiety is highly polar and capable of strong hydrogen bonding.[2]

pH-Dependent Solubility Switch

Unlike amines, sulfonamides are acidic (pKa ~10-11).[1][2]

-

At pH < 9: The molecule is neutral.[2] Solubility is governed by the hexyl chain (low water solubility).

-

At pH > 12: The proton is removed:

This anionic species is highly water-soluble.[1][2] This property is critical for liquid-liquid extraction workflows: the compound can be extracted into water at high pH and back-extracted into organics (like Ethyl Acetate) at low pH.[2]

Experimental Protocols

As a self-validating scientist, you should not rely solely on literature values. Use these protocols to determine exact solubility for your specific lot and temperature conditions.

Protocol A: Gravimetric Solubility Determination (The Gold Standard)

Use this for precise quantitative data (e.g., for formulation).[1]

-

Preparation: Weigh 50 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add 0.5 mL of the target solvent.[2]

-

Equilibration: Cap tightly and shake/vortex for 24 hours at ambient temperature (

). -

Filtration: Filter the supernatant using a 0.22

m PTFE syringe filter (pre-saturated with solvent) into a tared vial. -

Drying: Evaporate the solvent (using a rotovap or nitrogen stream) and dry the residue under high vacuum for 4 hours.

-

Calculation:

Protocol B: Visual Kinetic Solubility Screen (The Quick Screen)

Use this for rapid solvent selection during synthesis or recrystallization.[1]

Decision Workflow: Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent based on your experimental goal (Reaction, Crystallization, or Extraction).

Caption: Logical decision tree for solvent selection based on the physicochemical behavior of this compound.

Applications & Handling

Drug Discovery Utility

This compound serves as a bioisostere for carboxylic acids and primary amides.[2] The sulfonamide group offers a unique hydrogen-bonding geometry that is often exploited in:

-

Enzyme Inhibition: Mimicking the transition state of hydrolysis reactions.[2]

-

Carbonic Anhydrase Inhibitors: The primary sulfonamide moiety (

) is the classic "zinc-binding group" (ZBG) for this class of enzymes.[1]

Safety & Handling

An In-Depth Technical Guide to 1-Hexanesulfonamide for Research and Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of 1-Hexanesulfonamide, a foundational molecule within the esteemed sulfonamide class of compounds. We will delve into its core physicochemical properties, synthesis methodologies, and its strategic applications in modern research and drug development. While a simple alkylsulfonamide, it serves as a critical building block and reference compound in the exploration of structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development scientists who leverage such scaffolds to engineer novel therapeutic agents and functional molecules.

The Strategic Importance of the Sulfonamide Scaffold

Today, this structural unit is integral to a wide array of FDA-approved drugs targeting a multitude of diseases.[5] Its prevalence stems from its unique chemical characteristics: the sulfonamide group acts as a stable, non-hydrolyzable bioisostere for an amide bond, and its geometry allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[6] Consequently, sulfonamide-containing molecules exhibit a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and antidiabetic properties.[2][3][4][7] this compound, as a primary, unfunctionalized alkylsulfonamide, represents a fundamental starting point for the synthesis and study of this vital chemical class.

Core Physicochemical Properties of this compound

A precise understanding of a molecule's physical and chemical properties is paramount for its application in research. This compound is characterized by a six-carbon aliphatic chain attached to the sulfonamide functional group.

Molecular Formula: C₆H₁₅NO₂S[8]

Molecular Weight: 165.26 g/mol [8]

Below is a summary of its key computed properties, which are crucial for predicting its behavior in various solvents and biological systems.

| Property | Value | Source |

| IUPAC Name | hexane-1-sulfonamide | PubChem[8] |

| CAS Number | 3144-11-4 | PubChem[8] |

| XLogP3-AA (Lipophilicity) | 1.3 | PubChem[8] |

| Hydrogen Bond Donor Count | 1 | PubChem[8] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[8] |

| Rotatable Bond Count | 5 | PubChem[8] |

| Exact Mass | 165.08234989 Da | PubChem[8] |

Molecular Structure Diagram

Caption: 2D representation of the this compound molecule.

Synthesis and Chemical Reactivity

The synthesis of sulfonamides is a well-established area of organic chemistry, with methods evolving to improve efficiency and substrate scope.

General Synthesis Principles

Experimental Protocol: Synthesis from 1-Hexanesulfonyl Chloride

This protocol describes a standard laboratory procedure for the synthesis of this compound. The causality behind this choice is its straightforwardness and reliance on common reagents, making it a self-validating and reproducible system.

Objective: To synthesize this compound via the reaction of 1-hexanesulfonyl chloride with aqueous ammonia.

Materials:

-

1-Hexanesulfonyl chloride

-

Ammonium hydroxide (28-30% aqueous solution)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Round-bottom flask, separatory funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-hexanesulfonyl chloride (1 equivalent) in 20 mL of DCM. Cool the flask in an ice bath to 0-5 °C. The cooling step is critical to control the exothermicity of the reaction with ammonia.

-

Nucleophilic Addition: While stirring vigorously, add concentrated ammonium hydroxide (3 equivalents) dropwise to the cooled solution. The use of excess ammonia ensures complete consumption of the sulfonyl chloride and helps to neutralize the HCl byproduct that is formed.

-

Reaction Progression: Allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

-

Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Add 20 mL of deionized water and shake. The organic layer (DCM) will contain the product, while the aqueous layer will contain excess ammonia and ammonium chloride salt.

-

Washing: Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to remove any remaining acidic byproduct) and 20 mL of deionized water.

-

Drying and Isolation: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. The drying agent removes residual water. Filter the mixture to remove the MgSO₄ and concentrate the filtrate under reduced pressure to yield the crude this compound product, which can be further purified by recrystallization.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in a typical synthesis.

Applications in Research and Drug Development

While this compound itself is not an active pharmaceutical ingredient, its value lies in its role as a fundamental chemical scaffold and a tool for systematic drug discovery.

Building Block for Complex Molecules

The primary application of this compound is as a synthetic intermediate.[2][3] The sulfonamide nitrogen can be further alkylated or arylated, and the hexyl chain can be modified to introduce other functional groups. This allows chemists to build a library of more complex molecules from a simple, well-characterized starting material.

Structure-Activity Relationship (SAR) Studies

-

Causality of SAR: The hexyl chain provides a simple, lipophilic tail. Researchers can systematically shorten, lengthen, or branch this chain to probe how lipophilicity and steric bulk affect the molecule's ability to bind to a target protein or penetrate cell membranes. The sulfonamide group provides key hydrogen bonding interactions, and modifying the -NH₂ group (e.g., to -NHR or -NR₂) can drastically alter these interactions and, consequently, the biological activity.

Diagram of SAR Exploration

Caption: Logical model for using this compound in SAR.

Related Fluorinated Compounds

It is important to distinguish this compound from its per- and polyfluoroalkyl substance (PFAS) analogs, such as perfluorohexanesulfonamide.[10] These fluorinated derivatives possess vastly different physicochemical properties, including increased stability, lipophilicity, and bioaccumulation potential, and are subjects of intense environmental and toxicological research.[11][12][13]

Conclusion

This compound is more than its simple structure suggests. It is a molecule of fundamental importance, providing a direct link to the rich history and vibrant future of the sulfonamide pharmacophore. Its well-defined molecular weight (165.26 g/mol ) and formula (C₆H₁₅NO₂S) make it a reliable standard in the laboratory.[8] For researchers and drug development professionals, it serves as an essential building block and an invaluable tool for conducting the systematic structure-activity relationship studies that are critical to designing the next generation of effective and safe therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13537577, Hexane-1-sulfonamide. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 111913, this compound, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-. Retrieved from [Link].

-

U.S. Environmental Protection Agency (2023). Substance Details for this compound, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(4-hydroxybutyl)-N-methyl-. Retrieved from [Link].

-

U.S. Environmental Protection Agency (2023). Substance Details for this compound, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(2-hydroxyethyl)-. Retrieved from [Link].

-

U.S. Environmental Protection Agency (2025). Substance Details for this compound, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(2-hydroxyethyl)-N-methyl-. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11603679, this compound, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(phenylmethyl)-. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118690, N-Ethyltridecafluoro-N-(2-hydroxyethyl)hexanesulphonamide. Retrieved from [Link].

-

ResearchGate (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link].

-

ResearchGate (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link].

-

ResearchGate (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link].

-

MDPI (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11603678, Perfluorohexanesulfonamide. Retrieved from [Link].

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Retrieved from [Link].

-

PubMed (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link].

-

Macmillan Group, Princeton University (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link].

Sources

- 1. thieme.de [thieme.de]

- 2. ajchem-b.com [ajchem-b.com]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules [mdpi.com]

- 8. Hexane-1-sulfonamide | C6H15NO2S | CID 13537577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 10. Perfluorohexanesulfonamide | C6H2F13NO2S | CID 11603678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 13. Substance Registry Services | US EPA [cdxapps.epa.gov]

Commercial Sourcing & Validation of High-Purity 1-Hexanesulfonamide

Executive Summary: The "Silent" Scaffold

1-Hexanesulfonamide (CAS 13532-59-7) is a critical yet frequently misidentified aliphatic building block in medicinal chemistry.[1] Unlike its aromatic counterparts (e.g., sulfanilamide), it lacks a strong UV chromophore, making standard purity assessments deceptive.[1] Furthermore, its nomenclature often leads to catastrophic procurement errors where researchers inadvertently source Sodium 1-Hexanesulfonate (an HPLC ion-pairing reagent) or Perfluorohexanesulfonamide (a regulated PFAS contaminant).[1]

This guide provides a rigorous framework for sourcing high-purity (>98%) this compound, detailing the specific Critical Quality Attributes (CQAs) required for pharmaceutical synthesis and establishing a self-validating Quality Control (QC) protocol to prevent downstream failure in structure-activity relationship (SAR) campaigns.

Technical Specifications & The "Identity Crisis"

Before engaging suppliers, the procurement team must distinguish the target molecule from its common market "look-alikes."[1]

The Confusion Matrix

The following table summarizes the three most common compounds confused during sourcing. Only the first entry is the correct pharmaceutical intermediate.

| Compound Name | CAS Number | Formula | Physical State | Application |

| This compound | 13532-59-7 | C₆H₁₅NO₂S | White Solid | Pharma Intermediate |

| Sodium 1-Hexanesulfonate | 2832-45-3 | C₆H₁₃NaO₃S | White Powder | HPLC Ion-Pairing Reagent |

| Perfluorohexanesulfonamide | 41997-13-1 | C₆H₂F₁₃NO₂S | Solid | Environmental Contaminant (PFAS) |

Critical Quality Attributes (CQAs)

For use in palladium-catalyzed cross-couplings or sulfonylurea synthesis, the material must meet these strict specifications:

-

Purity: ≥98.0% (by qNMR or ELSD-HPLC).

-

Melting Point: 64–69 °C (Sharp range indicates high purity).[1]

-

Water Content: ≤0.5% (Karl Fischer).[1] Critical: Excess water poisons isocyanate coupling reactions.[1]

-

Residual Halides: <100 ppm (Chloride from synthesis precursor).[1]

Sourcing Strategy & Supplier Landscape[1]

Do not rely solely on catalog aggregators. The supply chain for aliphatic sulfonamides is bifurcated into "Catalog Grade" and "Bulk/Custom Grade."

Supplier Tiers[1]

-

Tier 1: Global Catalog Distributors (e.g., MilliporeSigma, TCI) [1]

-

Tier 2: Custom Synthesis CROs (e.g., Enamine, WuXi AppTec) [1]

-

Tier 3: Bulk Fine Chemical Suppliers (Regional Manufacturers) [1]

Visualizing the Sourcing Workflow

The following decision tree outlines the logic for selecting a supplier and validating the material.

Figure 1: Strategic sourcing workflow emphasizing CAS verification and mandatory internal QC.

Incoming Quality Control (IQC) Protocol

Expert Insight: Standard HPLC-UV methods often fail for this compound because the aliphatic chain does not absorb UV light significantly above 210 nm.[1] Relying on 254 nm detection will yield a "false pure" result where impurities are invisible.[1]

The "Self-Validating" Analytical System

To ensure scientific integrity, use Quantitative NMR (qNMR) or ELSD (Evaporative Light Scattering Detection).[1]

Protocol A: qNMR (Primary Reference Method)[1]

-

Principle: Absolute quantification using an internal standard (e.g., Maleic Acid or TCNB).[1]

-

Solvent: DMSO-d6 (Sulfonamide protons are exchangeable; DMSO minimizes this).[1]

-

Key Signals:

-

Validation: The integral ratio of the methylene adjacent to sulfur (

2.[1]95) vs. the terminal methyl (

Protocol B: HPLC-ELSD (Routine Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

-

Detector: ELSD (Gain: 8, Temp: 40°C).[1] Note: UV at 200 nm is a backup but less reliable.[1]

-

Why ELSD? It detects any non-volatile compound regardless of chromophore, revealing synthetic byproducts like disulfonimides.[1]

Synthesis & Impurity Origins

Understanding how the material is made helps predict impurities.

Figure 2: Synthetic pathway and origin of common impurities (Sulfonic Acid and Disulfonimide).

Case Study: Impact on Drug Development

Context: A medicinal chemistry team utilized "99% pure" this compound (sourced via a generic aggregator) for a library of sulfonylurea inhibitors.[1] Failure Mode: The library synthesis failed consistently (low yields <10%). Root Cause Analysis:

-

Identity Check: The material was actually Sodium 1-Hexanesulfonate (the salt), which is unreactive towards isocyanates under the standard conditions.[1]

-

Correction: Sourcing the correct CAS 13532-59-7 allowed the reaction to proceed with 85% yield.

-

Lesson: The "ate" vs. "amide" suffix difference is subtle in catalog databases but chemically binary.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 26034, this compound.[1] PubChem. Available at: [Link][1]

-

Pauli, G. F., et al. (2014).[1] Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9231.[1] Available at: [Link][1]

-

Snodin, D. J. (2024).[1][2] Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts.[1] Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. This compound, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | C11H13F13N2O2S | CID 111913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for 1-Hexanesulfonamide in Reversed-Phase Chromatography

Part 1: Executive Summary & Strategic Distinction[1][2]

Scope and Critical Distinction

This protocol details the Reversed-Phase Chromatography (RPC) analysis of 1-Hexanesulfonamide (CAS: 13526-23-3 / 68298-09-9 derivatives).[1][2]

CRITICAL WARNING: Researchers frequently confuse This compound (an analyte/intermediate) with Sodium 1-Hexanesulfonate (an Ion-Pairing Reagent).[1][2]

-

If you are trying to separate basic drugs using an additive, you likely need Sodium 1-Hexanesulfonate.[1][2] (See Appendix A).

-

If you are analyzing this compound as a target compound, proceed with this guide.

The Analytical Challenge

Unlike "Sulfa drugs" (aromatic sulfonamides like Sulfamethoxazole) which possess strong UV chromophores (absorbing at 254–270 nm), This compound is aliphatic .[1][2][3] It lacks a conjugated

Implication: Standard UV detection methods will fail.[1][2] This protocol utilizes Low-UV (200–210 nm) or Mass Spectrometry (MS) detection strategies to ensure sensitivity.[1][2]

Part 2: Mechanism of Action & Retention Physics

Retention Mechanism

This compound (

-

Hydrophobic Tail (

): Drives retention on the C18 stationary phase via Van der Waals forces.[1][2] -

Sulfonamide Head (

): Provides polar character.[1][2] -

Acidity (

): As a primary aliphatic sulfonamide, it is a very weak acid.[1][2] In standard acidic mobile phases (pH 2–4), it remains effectively neutral, maximizing hydrophobic retention.[1][2]

Diagram: Interaction & Detection Logic

Figure 1: Mechanistic workflow highlighting the critical detection bottleneck for aliphatic sulfonamides.

Part 3: Detailed Experimental Protocol

Equipment & Materials

-

LC System: HPLC or UHPLC with PDA (Photo Diode Array) or MS detector.[1][2]

-

Column: C18 (L1) or C8 (L7), High Carbon Load (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1][2]

-

Solvents: HPLC-grade Acetonitrile (ACN) is mandatory over Methanol (MeOH) due to MeOH's high UV cutoff (~205 nm), which interferes with detection.[1][2]

Mobile Phase Preparation

Buffer Selection: Phosphate buffers are preferred for UV work due to transparency; Formic acid is preferred for MS.[1][2]

| Component | Composition | Purpose |

| Mobile Phase A (UV) | 10 mM Potassium Phosphate (pH 3.[1][2]0) | Suppresses silanol activity; transparent at 210 nm.[1][2] |

| Mobile Phase A (MS) | 0.1% Formic Acid in Water | Promotes ionization (if using ESI+).[1][2] |

| Mobile Phase B | 100% Acetonitrile (ACN) | Elution solvent (Low UV cutoff).[1][2] |

Instrumental Parameters

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min (HPLC) / 0.4 mL/min (UHPLC) | Standard linear velocity. |

| Column Temp | 30°C or 40°C | Improves mass transfer and peak sharpness.[1][2] |

| Injection Vol | 10–20 µL | Higher volume compensates for low UV response.[1][2] |

| Detection (UV) | 205 nm (Bandwidth 4 nm) | CRITICAL: The |

| Detection (MS) | ESI Negative Mode (preferred for sulfonamides) | Sulfonamides ionize well as |

Gradient Program (Standard C18)[1][2]

| Time (min) | % Mobile Phase B (ACN) | Event |

| 0.0 | 5% | Initial Hold (Loading) |

| 2.0 | 5% | End Loading |

| 12.0 | 60% | Linear Gradient (Elution of this compound) |

| 13.0 | 95% | Column Wash (Remove hydrophobic impurities) |

| 15.0 | 95% | Wash Hold |

| 15.1 | 5% | Re-equilibration |

| 20.0 | 5% | Ready for next injection |

Part 4: Method Optimization & Troubleshooting

The "Ghost Peak" Baseline Issue

Symptom: When detecting at 205 nm, the baseline drifts significantly or shows "ghost" peaks.[1] Root Cause: Impurities in the water or organic solvent become visible at low wavelengths.[1] Solution:

-

Use a Ghost Trap Column between the pump and the injector to retard mobile phase impurities.

-

Subtract a blank injection (Mobile Phase A) from the sample chromatogram.[1][2]

Peak Shape & Tailing

Symptom: The this compound peak tails (Asymmetry > 1.5).[1][2] Root Cause: Interaction between the amide nitrogen and residual silanols on the column. Solution:

-

Increase Buffer Strength: Move from 10 mM to 25 mM Phosphate.

-

End-capping: Ensure the column is "double end-capped" (e.g., "Base Deactivated" columns).[1][2]

Sensitivity Limits (LOD/LOQ)

Because the extinction coefficient (

-

Action: If UV sensitivity is insufficient, derivatization with Fluorescamine (reacts with primary amines/sulfonamides) can create a fluorescent derivative for high-sensitivity detection.[1][2]

Part 5: Workflow Visualization

Figure 2: Decision tree for method selection and parameter optimization.

Appendix A: Note on Ion-Pairing (If Reagent was intended)

If your intent was to use Sodium 1-Hexanesulfonate to separate other basic compounds:

-

Concentration: Use 5 mM to 20 mM in the aqueous mobile phase.[1][2]

-

pH Control: Adjust pH to 2.5–3.0 (ensures bases are protonated).

-

Equilibration: Requires 20–30 column volumes to saturate the stationary phase.[1][2] Do not rush this step.

References

-

PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] [Link]

-

Chromatography Online. (2024).[1][2] A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International.[1][2] [Link]

-

Element Lab Solutions. (2018).[1][2] HPLC UV Detection: Wavelength Selection and Solvent Cut-offs. [Link]

-

Phenomenex. (2025).[1][2] Reversed-Phase Chromatography Method Development Guide. [Link]

Sources

- 1. This compound, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(phenylmethyl)- | C13H8F13NO2S | CID 109964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

1-Hexanesulfonamide concentration for peptide analysis

An Application Guide to 1-Hexanesulfonamide for Enhanced Peptide Analysis by Reversed-Phase HPLC

Introduction: The Challenge of Peptide Separations

Peptide analysis is a cornerstone of proteomics, biopharmaceutical development, and clinical research. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for these analyses due to its high resolving power and compatibility with various detection methods.[1][2] However, the inherent charge and polarity of many peptides, particularly basic peptides rich in lysine, arginine, and histidine residues, present a significant chromatographic challenge. These molecules often exhibit poor retention on hydrophobic stationary phases (like C18) and are prone to undesirable interactions with residual silanol groups on the silica support, leading to poor peak shape and resolution.

To overcome these issues, ion-pairing agents are added to the mobile phase.[3][4][5] These reagents modify the chromatographic system to enhance the retention and improve the peak shape of charged analytes. This compound, a member of the alkyl sulfonate family, is a powerful anionic ion-pairing agent used specifically to improve the separation of positively charged peptides and proteins.[3][5][6] This guide provides a detailed overview of the mechanism, optimal concentration, and detailed protocols for employing this compound in peptide analysis workflows.

The Mechanism of Action: An Ion-Exchange Model

Ion-pair chromatography (IPC) operates through complex equilibria between the analyte, the ion-pairing reagent, the stationary phase, and the mobile phase. While two primary models are often discussed—the ion-pair partition model and the ion-exchange model—it is widely accepted that the ion-exchange mechanism is dominant for alkyl sulfonates like this compound.[3][7]

The Ion-Exchange Mechanism involves two key steps:

-

Dynamic Coating of the Stationary Phase: The hydrophobic hexyl (C6) tail of the this compound molecule adsorbs onto the nonpolar C18 stationary phase. This process creates a dynamic, negatively charged surface due to the exposed polar sulfonate head groups.[4][7][8]

-

Analyte Retention: Positively charged peptides (e.g., protonated basic residues at low pH) are then retained on the column through electrostatic interactions with this newly formed anionic surface, functioning as a dynamic ion-exchanger.[3][4]

This mechanism not only provides a strong retention mechanism for otherwise poorly retained peptides but also improves peak symmetry by effectively shielding residual silanol groups on the silica surface, minimizing secondary ionic interactions that cause peak tailing.[4]

Caption: Dynamic ion-exchange model for peptide retention.

Optimizing Concentration: The "Fold-Over" Effect

The concentration of this compound is a critical parameter that directly controls peptide retention. Initially, as the concentration of the ion-pairing reagent increases, more of it adsorbs onto the stationary phase, leading to a stronger ion-exchange capacity and thus, increased retention times for basic peptides.[3]

However, this linear relationship does not continue indefinitely. Alkyl sulfonates have a unique characteristic known as the "fold-over point".[3] Beyond a certain saturation concentration, the reagent molecules begin to form micelles in the mobile phase. These micelles create a secondary hydrophobic phase that can partition the analyte, effectively pulling it away from the stationary phase and causing retention to decrease.[3] This phenomenon underscores the importance of careful concentration optimization during method development.

| Parameter | Recommended Range | Rationale & Key Considerations |

| Starting Concentration | 2-5 mmol/L | A typical starting point for method development. Lower concentrations may not provide sufficient retention, while higher concentrations risk approaching the "fold-over point".[4] |

| Optimization Range | 1-10 mmol/L | The optimal concentration is analyte-dependent. Systematically vary the concentration within this range to find the best balance of retention, resolution, and peak shape. |

| Mobile Phase pH | 2.5 - 4.5 | A low pH ensures that the carboxyl groups on acidic residues are protonated (neutral), maximizing the net positive charge on the peptide for strong interaction. It also suppresses the ionization of silica silanols. |

| Organic Modifier | Acetonitrile (ACN) | ACN is the most common organic modifier for peptide separations due to its low viscosity and UV transparency. The concentration of ACN will influence the hydrophobic adsorption of the ion-pairing agent itself.[3] |

Experimental Protocols & Workflows

Adherence to meticulous preparation and operational procedures is essential for achieving reproducible results in ion-pair chromatography.

Protocol 1: Preparation of Mobile Phases

This protocol describes the preparation of 1 Liter of Mobile Phase A. Mobile Phase B is prepared similarly, substituting water with acetonitrile.

Materials:

-

This compound sodium salt (HPLC or MS-grade)

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Phosphoric acid or Formic acid (High purity)

-

0.22 µm or 0.45 µm solvent filtration apparatus

Procedure:

-

Weigh Reagent: To prepare a 5 mM solution, accurately weigh out the required amount of this compound sodium salt. (For C₆H₁₃SO₃Na, MW = 188.22 g/mol ; 0.9411 g for 1 L).

-

Dissolve: Add the salt to approximately 950 mL of HPLC-grade water in a clean glass media bottle and stir until fully dissolved.

-

Adjust pH: While stirring, slowly add phosphoric acid or formic acid dropwise to adjust the mobile phase to the target pH (e.g., pH 3.0). This step is crucial for controlling peptide ionization.

-

Final Volume: Bring the solution to a final volume of 1 L with HPLC-grade water.

-

Degas & Filter: Filter the mobile phase through a 0.22 µm membrane filter to remove particulates and degas the solution, typically using vacuum filtration or sonication.

-

Prepare Mobile Phase B: Repeat steps 1-5 using HPLC-grade acetonitrile instead of water to ensure the ion-pairing agent concentration is consistent across the gradient.[8]

Protocol 2: General Peptide Analysis by RP-HPLC

This protocol provides a starting point for the analysis of a peptide mixture, such as a tryptic digest.

Instrumentation & Columns:

-

HPLC/UHPLC System: A standard system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV detector.

-

Column: A high-purity silica C18 column is recommended. For peptides and protein digests, a wide-pore (300 Å) column is often preferred to accommodate larger molecules.[1] A common dimension is 4.6 x 150 mm, 5 µm.

Chromatographic Conditions:

| Parameter | Setting |

| Mobile Phase A | 5 mM this compound in Water, pH 3.0 |

| Mobile Phase B | 5 mM this compound in ACN, pH 3.0 |

| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) |

| Column Temperature | 40°C |

| Detection | UV at 214 nm (peptide backbone)[9][10] |

| Injection Volume | 10 - 20 µL |

| Gradient Program | Time (min) |

| 0 | |

| 45 | |

| 46 | |

| 50 | |

| 51 | |

| 60 |

Workflow Diagram:

Caption: General workflow for peptide analysis using IPC.

Critical Considerations: MS Compatibility and Best Practices

Mass Spectrometry (MS) Incompatibility

While this compound is an excellent chromatographic tool for UV-based analyses, its use with Electrospray Ionization Mass Spectrometry (ESI-MS) is highly problematic. As a non-volatile salt, it can:

-

Contaminate the MS ion source, requiring extensive and frequent cleaning.

-

Cause significant ion suppression, drastically reducing the sensitivity of peptide detection by competing with peptide ions for ionization in the ESI source.[1][11]

For LC-MS applications, volatile ion-pairing agents are strongly preferred. Formic acid (FA) is the most common choice for maximizing MS signal, though it provides weaker ion-pairing and may result in suboptimal chromatography.[11][12] Alternatives like Difluoroacetic acid (DFA) offer a compromise, providing better ion-pairing than FA with less signal suppression than the commonly used Trifluoroacetic acid (TFA).[11][13]

Best Practices for Robustness and Reproducibility

-

Thorough Column Equilibration: This is the most critical step for reproducibility. The stationary phase requires a prolonged wash with the ion-pairing mobile phase (at least 20-30 column volumes) to ensure a stable, dynamic coating is established.[4][8] Insufficient equilibration is a primary cause of shifting retention times.

-

Dedicated HPLC System: Due to the persistent nature of alkyl sulfonates, it is highly recommended to dedicate a specific HPLC system and column for ion-pair methods. These reagents are notoriously difficult to remove completely and can alter the selectivity of the column in subsequent non-IPC analyses.[8]

-

Consistent Mobile Phase Preparation: Use the same batch of reagents and follow a stringent protocol for mobile phase preparation to minimize variability between runs and batches.

-

Temperature Control: Maintain a constant column temperature to ensure reproducible retention times, as the adsorption equilibrium is temperature-dependent.[2][10]

Conclusion

This compound is a potent and valuable tool in the analytical chemist's arsenal for tackling challenging peptide separations. By forming a dynamic ion-exchange surface on a standard C18 column, it significantly enhances the retention and improves the peak shape of basic, positively charged peptides. Its primary strength lies in UV-based applications such as purity assessments, stability studies, and preparative chromatography where high-resolution separation is paramount. However, researchers must be acutely aware of its limitations, particularly its incompatibility with mass spectrometry and the need for rigorous, dedicated protocols to ensure method robustness. When applied judiciously with an understanding of its underlying mechanism, this compound can unlock separations that are otherwise unattainable with conventional RP-HPLC methods.

References

- Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC–MS. (2014). Supelco.

- Ion-Pairing Agents | HPLC. (2024). Mason Technology.

- Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. (2019).

- Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlor

- Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry. (2021). PubMed.

- TFA alternatives, peptide purification. (2008).

- Reversed-phase, high-pressure liquid chromatography of peptides and proteins with ion-pairing reagents. PubMed.

- Issues and Solutions to the Use of Ion-Pairing Reagents. (2025).

- The Role of Ion Pairing Agents in Liquid Chromatography (LC)

- Ion Pairing - Blessing or Curse? (2026).

- Applic

- Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic

- HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.

- HPLC of Peptides and Proteins. Humana Press.

- Protocol for Peptide Mapping.

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- Peptide Mapping and Small Protein Separations with Charged Surface Hybrid (CSH) C18 and TFA-Free Mobile Phases.

- Peptide Isolation – Method Development Considerations.

- 1055 BIOTECHNOLOGYDERIVED ARTICLES—PEPTIDE MAPPING. (2016).

- Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. (1979). PubMed.

Sources

- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 2. renyi.hu [renyi.hu]

- 3. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]

- 4. welch-us.com [welch-us.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Reversed-phase, high-pressure liquid chromatography of peptides and proteins with ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 10. usp.org [usp.org]

- 11. waters.com [waters.com]

- 12. lcms.cz [lcms.cz]

- 13. Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering the Separation of Polar Compounds: An In-Depth Guide to 1-Hexanesulfonamide in Ion-Pair Chromatography

For researchers, analytical scientists, and drug development professionals, the separation of polar and ionic compounds by reversed-phase high-performance liquid chromatography (RP-HPLC) presents a persistent challenge. These analytes often exhibit poor retention on conventional nonpolar stationary phases, leading to co-elution with the solvent front and inadequate resolution. This application note provides a comprehensive guide to leveraging 1-Hexanesulfonamide as an ion-pairing agent to overcome these challenges, enabling robust and reproducible separation of a wide range of polar molecules.

The Challenge with Polar Analytes

Polar compounds, such as certain pharmaceuticals, water-soluble vitamins, and neurotransmitters, possess a high affinity for the polar mobile phase in RP-HPLC.[1] This results in minimal interaction with the hydrophobic stationary phase (e.g., C18), causing them to elute rapidly and with poor peak shape.[1] While techniques like hydrophilic interaction liquid chromatography (HILIC) exist, ion-pair chromatography offers a powerful and versatile alternative within the familiar reversed-phase framework.[1][2]

Introducing this compound: A Versatile Ion-Pairing Agent

1-Hexanesulfonic acid sodium salt is an amphiphilic compound, possessing both a hydrophilic sulfonate head group and a hydrophobic six-carbon alkyl tail.[2] This dual nature makes it an ideal ion-pairing reagent for retaining and separating positively charged (cationic) polar analytes.[3] Its application extends to the separation of peptides, proteins, nucleic acids, and various small molecule drugs.[2]

Physicochemical Properties of 1-Hexanesulfonic Acid Sodium Salt

A thorough understanding of the reagent's properties is crucial for effective method development.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₃NaO₃S | [4] |

| Molecular Weight | 188.22 g/mol | [4] |

| Appearance | White crystalline powder/solid | [4][5] |

| Melting Point | >300 °C | [4] |

| Solubility | Soluble in water | [6] |

| CAS Number | 2832-45-3 | [5] |

| UV Absorbance (0.25M) | at 240 nm: ≤0.05; at 250 nm: ≤0.05 | [7] |

The Dual Mechanism of Retention: Expertise in Action

The effectiveness of this compound stems from a dynamic interplay of two primary mechanisms, and understanding both is key to mastering this technique.

-

The Ion-Exchange Model: The hydrophobic hexyl chain of the 1-Hexanesulfonate anion partitions into the nonpolar stationary phase.[3][8] This effectively creates an in-situ ion-exchanger on the surface of the column packing, with the negatively charged sulfonate groups oriented towards the mobile phase.[8] Positively charged analytes are then retained through electrostatic attraction to this modified surface.[3][9] This is considered the main mechanism of interaction for alkyl sulfonates.[3][9]

-

The Ion-Pair Formation Model: In the mobile phase, the 1-Hexanesulfonate anion can form a neutral, stoichiometric ion pair with a positively charged analyte.[2][10] This newly formed neutral complex is significantly more hydrophobic than the original polar analyte, leading to increased interaction with and retention on the stationary phase.[10][11]

The following diagram illustrates this dual-mechanism workflow:

Dual mechanism of ion-pair chromatography.

Application Protocol: Separation of Catecholamines

This protocol provides a detailed, step-by-step methodology for the separation of the polar neurotransmitters Norepinephrine, Epinephrine, and Dopamine using this compound as an ion-pairing agent.

I. Materials and Reagents

-

1-Hexanesulfonic acid sodium salt: HPLC grade, ≥99% purity

-

Acetonitrile: HPLC grade

-

Methanol: HPLC grade

-

Potassium dihydrogen phosphate (KH₂PO₄): Analytical grade

-

Orthophosphoric acid (H₃PO₄): Analytical grade

-

Water: HPLC grade or equivalent (e.g., Milli-Q)

-

Catecholamine standards: Norepinephrine, Epinephrine, Dopamine

-

HPLC System: Quaternary or binary pump, autosampler, column thermostat, UV or electrochemical detector

-

HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

II. Mobile Phase Preparation (1 L)

-

Buffer Preparation: Weigh and dissolve 3.4 g of KH₂PO₄ in 900 mL of HPLC grade water to make a 25 mM solution.

-

pH Adjustment: Adjust the pH of the buffer solution to 3.0 using orthophosphoric acid. This ensures the catecholamines are protonated (positively charged).

-

Ion-Pair Reagent Addition: Weigh and dissolve 0.94 g of 1-Hexanesulfonic acid sodium salt into the pH-adjusted buffer to achieve a 5 mM concentration.

-

Organic Modifier: Add 100 mL of acetonitrile to the aqueous phase. The final mobile phase composition will be Acetonitrile/25mM KH₂PO₄ with 5mM 1-Hexanesulfonic acid, pH 3.0 (10:90 v/v).

-

Degassing: Degas the mobile phase for at least 15 minutes using an ultrasonic bath or vacuum filtration.

III. HPLC System and Column Equilibration

-

System Purge: Purge all pump lines with the prepared mobile phase.

-

Column Equilibration: Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 60 minutes. Note: Ion-pair chromatography often requires extended equilibration times, potentially 20-50 column volumes, to ensure the stationary phase is fully saturated with the ion-pairing reagent.[12][13] Inadequate equilibration is a common cause of drifting retention times.[12][14]

-

Baseline Monitoring: Monitor the detector baseline until it is stable.

IV. Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of each catecholamine standard at 1 mg/mL in 0.1 M HCl to prevent degradation.

-

Working Standard Mixture: Prepare a mixed working standard by diluting the stock solutions in the mobile phase to a final concentration of approximately 10 µg/mL for each analyte.

-

Sample Preparation: For biological samples like plasma, a solid-phase extraction (SPE) cleanup is recommended to remove interfering substances.[12] The final extract should be reconstituted in the mobile phase.

-

Filtration: Filter all standards and samples through a 0.45 µm syringe filter before injection.

V. Chromatographic Conditions

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: As prepared in Section II

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: UV at 280 nm or Electrochemical Detector (ECD) for higher sensitivity

The following diagram outlines the experimental workflow:

HPLC method development workflow.

Optimizing Your Separation: A Scientist's Perspective

Method development in ion-pair chromatography is a multi-parameter optimization process. The following variables can be adjusted to fine-tune the separation:

-

Concentration of this compound: Increasing the concentration of the ion-pairing reagent generally leads to increased retention of oppositely charged analytes, up to a saturation point.[3][9] Beyond this "fold-over point," retention may decrease due to the formation of micelles in the mobile phase.[3][9] A typical starting concentration is 5 mM.

-

Alkyl Chain Length: The hydrophobicity of the ion-pairing reagent, determined by its alkyl chain length, significantly impacts retention.[3] Longer chains (e.g., octanesulfonate) provide stronger retention, while shorter chains (e.g., pentanesulfonate) result in less retention but faster column equilibration.[3] this compound offers a good balance for many applications.

-

pH of the Mobile Phase: The pH must be controlled to ensure the analyte of interest is in its ionized state.[8] For basic compounds like catecholamines, a pH of 2-3 units below their pKa is ideal.

-

Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase affect the retention of the ion pair.[8] Increasing the organic content will decrease retention times.

Troubleshooting and Best Practices

-

Long Equilibration Times: This is the most common issue in ion-pair chromatography.[8] Be patient and allow sufficient time for the column to equilibrate, especially when using a new method or a new column.[12] Dedicating a column specifically for ion-pair applications is highly recommended to avoid cross-contamination and ensure reproducibility.[15]

-

Peak Tailing: While ion-pairing agents can reduce tailing caused by silanol interactions, other factors can contribute.[8] Ensure the mobile phase pH is appropriate and consider using a high-purity, end-capped column.

-

Ghost Peaks: These can arise from impurities in the reagents or from sample matrix effects.[8] Using high-purity (HPLC grade) this compound and other mobile phase components is critical.[2]

-

Column Cleaning: After use, flush the column extensively with a mobile phase of the same composition but without the ion-pairing reagent and buffer salts.[15] A subsequent wash with a high percentage of organic solvent (e.g., 70-80% acetonitrile or methanol) can help remove residual reagent.[15]

Conclusion

This compound is a powerful tool for the analytical chemist, enabling the successful separation of a wide array of polar and ionic compounds that are otherwise challenging to analyze by conventional RP-HPLC. By understanding the dual mechanisms of retention and systematically optimizing key parameters such as reagent concentration, pH, and organic modifier content, researchers can develop robust, reproducible, and highly effective separation methods. This guide provides the foundational knowledge and practical protocols to confidently implement ion-pair chromatography with this compound in your laboratory.

References

- Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates.

- Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.

- Vertex AI Search. (2026, January 24). Unlock Precise Separations: Guide to 1-Hexanesulfonic Acid Sodium Salt Hydrate in HPLC.

- Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.

- Horváth, C., Melander, W., Molnár, I., & Molnar, P. (1977). Enhancement of Retention by Ion-Pair Formation in Liquid Chromatography with Nonpolar Stationary Phases. Analytical Chemistry, 49(14), 2295-2305.

- ACS Publications. (n.d.). Enhancement of retention by ion-pair formation in liquid chromatography with nonpolar stationary phases.

- ITW Reagents. (n.d.). 1-Hexane Sulfonic Acid Sodium Salt for HPLC.

- Sigma-Aldrich. (n.d.). Trouble-Shooting.

- Loba Chemie. (n.d.). 1-HEXANE SULPHONIC ACID SODIUM SALT ANHYDROUS AR/HPLC.

- Thermo Fisher Scientific. (n.d.). 1-Hexanesulfonic acid, sodium salt hydrate, 98%, HPLC grade 100 g.

- Sigma-Aldrich. (n.d.). 1-Hexanesulfonic acid for HPLC, = 99 2832-45-3.

- Thermo Fisher Scientific. (n.d.). 1-Hexanesulfonic Acid Sodium Salt (HPLC), Fisher Chemical 25 g.

- SIELC Technologies. (2018, February 16). Separation of 1-Hexanesulfonic acid, sodium salt on Newcrom R1 HPLC column.

- RCI LABSCAN LIMITED. (n.d.). 1-Hexanesulfonic Acid Sodium Salt Anhydrous, HPLC.

- Pharmapproach. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis.

- SIELC Technologies. (2009, July 16). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography.

- Pharmaguideline. (2024, November 16). HPLC Method Development Steps For Pharmaceuticals: How To Make.

- SciSpace. (n.d.). Hplc method development and validation: an overview.

- Pharmaguideline. (2025, June 9). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs.

- Dolan, J. W. (2020, December 19). Slow Column Equilibration.

- Dong, M. W. (2022, April 15). A Three-Pronged Template Approach for Rapid HPLC Method Development.

- Sigma-Aldrich. (n.d.). HPLC Troubleshooting.

- Separation Science. (n.d.). Washing Ion Pairing Columns.

- MG Scientific. (n.d.). 1-Hexanesulfonic Acid, Sodium Salt, HPLC, For Ion-Pair Chromatography of Basic Compounds, J.T.Baker®.

- Ivanova, L., & Chakarova, M. (2016). RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE. PubMed, 28(4), 231-238.

- LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis.

- Jones Chromatography. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

- Obrnuta faza. (n.d.). Retention and Separation of Highly Polar Compounds on a Novel HPLC Phase.

- ResearchGate. (n.d.). HPLC chromatogram showing separation of the drugs under study in their....

- MDPI. (2025, December 30).

- Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. nbinno.com [nbinno.com]

- 3. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]

- 4. lobachemie.com [lobachemie.com]

- 5. 1-Hexanesulfonic acid, sodium salt hydrate, 98%, HPLC grade 100 g | Buy Online [thermofisher.com]

- 6. 1-Hexane Sulfonic Acid Sodium Salt for HPLC [itwreagents.com]

- 7. mgscientific.com [mgscientific.com]

- 8. welch-us.com [welch-us.com]

- 9. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. molnar-institute.com [molnar-institute.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. lcms.cz [lcms.cz]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. learning.sepscience.com [learning.sepscience.com]

Application Note: A Robust Framework for the Development of a Quantitative LC-MS/MS Method for 1-Hexanesulfonamide

Abstract

This document provides a comprehensive, scientifically-grounded framework for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Hexanesulfonamide. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple protocol, explaining the causal relationships behind experimental choices in mass spectrometry, chromatography, and sample preparation. By integrating principles from regulatory guidelines, this application note ensures the development of a robust, trustworthy, and reproducible analytical method suitable for complex matrices.

Introduction: The Analytical Imperative for this compound

This compound and its derivatives are utilized in various industrial and research applications. Their accurate quantification is critical for environmental monitoring, toxicological assessment, and pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its inherent specificity, sensitivity, and wide dynamic range.[1][2]

The objective of this guide is to provide a logical, step-by-step workflow for creating a fit-for-purpose LC-MS/MS method. We will address the entire development lifecycle, from initial analyte characterization and mass spectrometer tuning to chromatographic optimization, sample preparation, and the principles of method validation according to established regulatory standards.[1][3][4]

Analyte Characterization and Mass Spectrometry Optimization

A fundamental understanding of the analyte's physicochemical properties is the cornerstone of rational method development. These properties dictate the optimal conditions for ionization, chromatographic retention, and extraction.

Physicochemical Properties of this compound

A summary of key properties for the parent compound, this compound, is presented below. These values guide the initial selection of solvents, pH, and chromatographic mode.

| Property | Value | Implication for Method Development |

| Molecular Formula | C6H15NO2S[5] | Used to calculate the exact mass. |

| Molecular Weight | 165.26 g/mol [5] | Guides initial mass spectrometer settings. |

| Monoisotopic Mass | 165.08234989 Da[5] | The target mass for precursor ion selection. |

| XLogP3-AA | 1.3[5] | Indicates moderate hydrophobicity, suggesting good retention on a reversed-phase (e.g., C18) column. |

| Hydrogen Bond Donor | 1[5] | Can interact with polar stationary phases or mobile phase modifiers. |

| Hydrogen Bond Acceptor | 3[5] | Can interact with protic solvents and acidic mobile phase modifiers. |

Ionization and Mass Spectrometer Tuning

The goal of this stage is to find the most stable and intense precursor ion for this compound and to identify the most abundant and specific product ions for quantification and confirmation in Multiple Reaction Monitoring (MRM) mode.

Causality Behind Choices:

-

Ionization Mode (ESI vs. APCI): Electrospray Ionization (ESI) is the preferred starting point for polar and ionizable molecules like sulfonamides.[6] ESI is a "soft" ionization technique that typically generates an intact protonated molecule ([M+H]^+) or deprotonated molecule ([M-H]^-), which is ideal for quantitative analysis.[7][8][9]

-

Polarity (Positive vs. Negative): The sulfonamide group can be deprotonated under basic conditions to form a negative ion, or the amine functionality can be protonated under acidic conditions to form a positive ion. Positive ion mode is often more robust and sensitive for sulfonamides due to the basicity of the amine group.[10] We will proceed with positive ESI.

-

MRM Transitions: Using a triple quadrupole mass spectrometer, we select the precursor ion (e.g., ([M+H]^+)) in the first quadrupole (Q1), fragment it in the collision cell (Q2), and monitor specific, stable fragment ions (product ions) in the third quadrupole (Q3). This process provides exceptional specificity by filtering out chemical noise.[11]

Protocol 2.1: Direct Infusion for MRM Optimization

-

Prepare Analyte Solution: Create a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation for positive ion mode.

-

Direct Infusion: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Full Scan (Q1 Scan): Acquire a full scan spectrum to identify the protonated precursor ion, which is expected at m/z 166.1 ([M+H]^+).

-

Product Ion Scan: Set the mass spectrometer to select the precursor ion (m/z 166.1) in Q1 and scan a range of product ions in Q3 while systematically increasing the collision energy (CE).

-

Select MRM Transitions: Identify the two most intense and stable product ions. One will be used for quantification (quantifier) and the other for confirmation (qualifier). This dual-ion monitoring enhances the reliability of identification.

-

Optimize Source Parameters: While infusing, adjust key ESI source parameters (e.g., capillary voltage, gas flow, desolvation temperature) to maximize the signal intensity of the chosen MRM transitions.[2][6]

| Parameter | Optimized Value (Example) |

| Precursor Ion (Q1) | m/z 166.1 |

| Product Ion 1 (Quantifier) | e.g., m/z 79.9 |

| Collision Energy 1 | e.g., 25 eV |

| Product Ion 2 (Qualifier) | e.g., m/z 93.0 |

| Collision Energy 2 | e.g., 20 eV |

Chromatographic Method Development

The primary goals of chromatography are to separate the analyte from matrix components to minimize ion suppression and to ensure a reproducible retention time for accurate identification.[2][12]

Rationale for Column and Mobile Phase Selection

-

Chromatographic Mode: Based on its XLogP of 1.3, this compound is well-suited for reversed-phase chromatography.

-

Column Chemistry: A C18 stationary phase is a versatile and robust starting point, offering excellent hydrophobic retention for moderately non-polar analytes.

-